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Compound of Interest

Compound Name: 2-Chloro-3-ethenylpyridine

CAS No.: 1033125-18-6

Cat. No.: B3039399

Get Quote

Executive Summary
2-Chloro-3-ethenylpyridine (also known as 2-Chloro-3-vinylpyridine) is a bifunctional

heterocyclic scaffold critical to modern drug discovery. Its value lies in its orthogonal reactivity:

the electrophilic vinyl group at the C3 position allows for Michael additions, cycloadditions, and

polymerization, while the chlorine atom at the C2 position serves as a robust handle for

nucleophilic aromatic substitution (

) or palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig). This molecule is a
primary intermediate in the synthesis of 7-azaindoles (pyrrolo[2,3-b]pyridines), a privileged
structure in kinase inhibitors (e.g., Vemurafenib analogs).

Part 1: Chemical Identity & Structural Analysis
The molecule is characterized by a pyridine ring substituted with a chlorine atom adjacent to

the nitrogen (C2) and a vinyl group at the meta-position (C3). The electron-withdrawing nature

of the pyridine nitrogen and the chlorine atom makes the vinyl group electron-deficient,

enhancing its susceptibility to nucleophilic attack compared to styrene.
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Key Properties Table
Property Data

CAS Number 77058-74-3

IUPAC Name 2-Chloro-3-ethenylpyridine

Synonyms
2-Chloro-3-vinylpyridine; 3-Vinyl-2-

chloropyridine

Molecular Formula

Molecular Weight 139.58 g/mol

SMILES C=CC1=C(Cl)N=CC=C1

Appearance
Colorless to light yellow oil

(oxidizes/polymerizes upon exposure)

Storage

< -20°C, under Argon/Nitrogen. Stabilized with

TBC (4-tert-butylcatechol) to prevent

polymerization.

Part 2: Synthetic Routes (The "Make")
Primary Protocol: Wittig Olefination
The most reliable laboratory-scale synthesis involves the Wittig olefination of 2-

chloronicotinaldehyde (2-chloro-3-pyridinecarboxaldehyde). This route is preferred over

dehydration of the alcohol due to milder conditions that minimize polymerization.

Reagents & Materials
Substrate: 2-Chloronicotinaldehyde (1.0 eq)

Reagent: Methyltriphenylphosphonium bromide (

) (1.2 eq)

Base: Potassium tert-butoxide (
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) or Sodium Hydride (

) (1.3 eq)

Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology
Ylide Formation: In a flame-dried flask under

, suspend

in anhydrous THF. Cool to 0°C. Add

portion-wise. The solution will turn bright yellow, indicating the formation of the phosphorous
ylide. Stir for 45 minutes at 0°C.

Addition: Dissolve 2-chloronicotinaldehyde in a minimal amount of anhydrous THF. Add this

solution dropwise to the ylide mixture at 0°C.

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

Monitor by TLC (Hexane/EtOAc 8:1). Note: Do not heat, as thermal stress promotes

polymerization.

Quench & Workup: Quench with saturated

solution. Extract with

(Ether is preferred over DCM to avoid extracting phosphine oxide byproducts). Wash
organics with brine, dry over

.

Purification: Concentrate in vacuo at low temperature (<30°C). Purify via flash column

chromatography on silica gel.

Critical Tip: Pre-treat the silica gel with 1%

(Triethylamine) in Hexanes. The vinylpyridine product is acid-sensitive and can polymerize
on acidic silica sites.
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Visualization: Synthesis Workflow
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Caption: Wittig olefination pathway converting the aldehyde carbonyl to the terminal alkene via

an oxaphosphetane intermediate.

Part 3: Reactivity Profile & Applications (The "Use")
Synthesis of 7-Azaindoles (Pyrrolo[2,3-b]pyridines)
The 2-chloro-3-vinylpyridine scaffold is a "masked" azaindole. It serves as a precursor for 7-

azaindole derivatives, which are bioisosteres of indoles and purines, widely used in kinase

inhibitors (e.g., JAK, TRK inhibitors).

Mechanism (Carbolithiation/Cyclization): Unlike standard indole syntheses (Fisher), the

pyridine variant often utilizes the electron-deficient nature of the vinyl group.

Carbolithiation: Treatment with an organolithium reagent (

) results in nucleophilic attack at the vinyl

-carbon.

Cyclization: The resulting

-lithio species attacks the C2-position (intramolecular

), displacing the Chlorine atom to close the pyrrole ring.

Palladium-Catalyzed Functionalization
The C2-Chlorine is an excellent handle for diversification before or after vinyl modification.
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Heck Reaction: The vinyl group can act as the alkene component, but the C2-Cl allows the

molecule to act as the aryl halide component in coupling with other alkenes, creating divinyl

species.

Suzuki-Miyaura: Coupling with aryl boronic acids at C2 preserves the vinyl group for later

polymerization or cyclization.

Visualization: Divergent Reactivity Map
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Caption: Divergent synthesis map showing the three primary utility pathways: Cyclization

(Pharma), Polymerization (Materials), and Cross-Coupling (Discovery).[1][2]

Part 4: Safety & Handling Protocols
Polymerization Risk
Vinylpyridines are prone to spontaneous polymerization, especially in the presence of light,

heat, or acids.

Stabilization: Commercial samples must be inhibited with 100-1000 ppm 4-tert-butylcatechol

(TBC).

Removal of Inhibitor: Before use in sensitive catalytic reactions (e.g., Heck coupling), remove

TBC by passing the neat liquid through a short plug of activated basic alumina.

Storage
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Temperature: Store at -20°C.

Atmosphere: Strictly inert (Argon/Nitrogen). Oxygen can induce radical formation.

Acid Sensitivity: Avoid contact with strong mineral acids unless intended to form salts, as this

lowers the LUMO of the vinyl group, accelerating polymerization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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